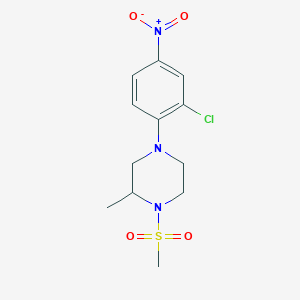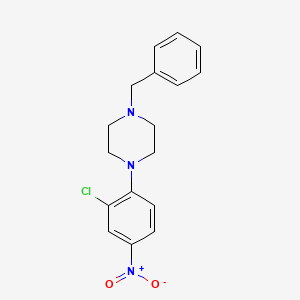
4-(2-chloro-4-nitrophenyl)-2-methyl-1-(methylsulfonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-chloro-4-nitrophenyl)-2-methyl-1-(methylsulfonyl)piperazine, also known as CNMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CNMP is a piperazine derivative that has been synthesized through various methods, and its mechanism of action has been studied extensively.
Wirkmechanismus
The mechanism of action of 4-(2-chloro-4-nitrophenyl)-2-methyl-1-(methylsulfonyl)piperazine is not fully understood. However, it has been proposed that this compound acts as a modulator of the GABAergic system, which is involved in the regulation of neuronal excitability. This compound has been shown to enhance the activity of GABA receptors, leading to increased inhibitory neurotransmission and decreased neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and increase the production of anti-inflammatory cytokines, such as IL-10. Additionally, this compound has been shown to reduce the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2-chloro-4-nitrophenyl)-2-methyl-1-(methylsulfonyl)piperazine has a number of advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it exhibits potent and consistent effects, making it a reliable tool for studying the GABAergic system and its role in various physiological processes. However, this compound also has some limitations. It is a relatively new compound, and its long-term effects and safety profile are not fully understood. Additionally, it is not currently approved for human use, which limits its potential clinical applications.
Zukünftige Richtungen
There are a number of future directions for research on 4-(2-chloro-4-nitrophenyl)-2-methyl-1-(methylsulfonyl)piperazine. One area of interest is the development of this compound derivatives with improved pharmacokinetic properties and reduced toxicity. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, studies are needed to investigate the long-term effects and safety profile of this compound, which will be important for its potential clinical use.
Conclusion:
This compound is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its mechanism of action has been studied extensively, and it has been found to exhibit potent anti-inflammatory, analgesic, anticonvulsant, and antipsychotic effects. While this compound has a number of advantages for lab experiments, it also has some limitations, and further research is needed to fully understand its potential clinical applications.
Synthesemethoden
4-(2-chloro-4-nitrophenyl)-2-methyl-1-(methylsulfonyl)piperazine can be synthesized through various methods. One of the most common methods involves the reaction of 2-chloro-4-nitroaniline with 2-methylpiperazine in the presence of methylsulfonyl chloride. The reaction yields this compound as a yellow solid, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
4-(2-chloro-4-nitrophenyl)-2-methyl-1-(methylsulfonyl)piperazine has been studied extensively for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of chronic pain and inflammatory disorders. Additionally, this compound has been shown to have anticonvulsant and antipsychotic properties, which could be useful in the treatment of epilepsy and schizophrenia.
Eigenschaften
IUPAC Name |
4-(2-chloro-4-nitrophenyl)-2-methyl-1-methylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O4S/c1-9-8-14(5-6-15(9)21(2,19)20)12-4-3-10(16(17)18)7-11(12)13/h3-4,7,9H,5-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCSFYWXSMBDES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1S(=O)(=O)C)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24801801 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-anilino-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4993724.png)

![4-{[(3-{[(4-chlorophenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid](/img/structure/B4993735.png)
![4-({6-[3-(1H-pyrazol-3-yl)phenyl]-3-pyridinyl}carbonyl)morpholine](/img/structure/B4993751.png)
![[4-(1,3-benzodioxol-5-yl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methyl phenylcarbamate](/img/structure/B4993757.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-3-phenylacrylamide](/img/structure/B4993763.png)
![4-methoxy-3-nitro-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4993776.png)
![methyl 4-{[1-(4-bromo-2-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoate](/img/structure/B4993784.png)

![1-methyl-4-[(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B4993812.png)
![1,1'-[1,6-hexanediylbis(oxy)]bis(2-methoxybenzene)](/img/structure/B4993826.png)

![1-({[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B4993839.png)
![4-(3-{[(4-chlorophenyl)(phenyl)methyl]amino}butyl)phenol](/img/structure/B4993843.png)